![molecular formula C16H20N4O B5519680 4-{[4-(1-乙基-1H-咪唑-2-基)-1-哌啶基]羰基}吡啶](/img/structure/B5519680.png)

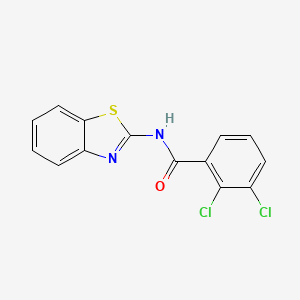

4-{[4-(1-乙基-1H-咪唑-2-基)-1-哌啶基]羰基}吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine involves novel and efficient methods. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine derivatives employs ethyl tertiary amines as carbon sources under aerobic oxidative conditions, showcasing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds (Rao, Mai, & Song, 2017). Similarly, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine demonstrates the versatility of this chemical framework (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine is crucial for understanding their reactivity and physical properties. Advanced techniques such as X-ray diffraction (XRD), IR, and Raman spectroscopy, combined with DFT quantum chemical calculations, have been used to analyze the molecular structures and vibrational properties of imidazo[4,5-c]pyridine derivatives. These studies reveal the stability and unique vibrational modes that are characteristic of the imidazopyridine skeleton, highlighting the importance of hydrogen-bonded chains and charge delocalization (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine and its analogs often leverage the unique reactivity of the imidazo[1,2-a]pyridine core. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, showcasing a versatile approach to generating novel fluorescent probes for mercury ion detection (Shao et al., 2011).

Physical Properties Analysis

The physical properties of 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine derivatives are closely related to their molecular structure. The analysis of these properties includes the examination of crystalline structure, melting points, solubility, and stability under various conditions. The imidazo[4,5-c]pyridine skeleton's non-centrosymmetric orthorhombic space group crystallization and the role of solvent molecules in the crystal lattice are of particular interest for understanding the physical behavior of these compounds (Dymińska et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine and related compounds, such as reactivity towards various reagents, stability under different chemical conditions, and the ability to participate in a wide range of chemical reactions, are fundamental to their applications in organic synthesis and pharmaceutical chemistry. Their reactivity in cascade reactions and C-H functionalizations represents a significant area of interest, aiming at maximizing atom economy and functional group diversity (Yu, Su, & Cao, 2018).

科学研究应用

合成和衍生物形成

使用 2-(1H-苯并[d]咪唑-2-基)乙腈和乙基 2,4-二氧代-4-芳基丁酸酯衍生物在哌啶存在下,合成了一系列苯并[4,5]咪唑并[1,2-a]吡啶衍生物。此方法以良好到优异的产率生产产品,展示了该化合物在促进高效化学合成过程中的作用 (Goli-Garmroodi 等人,2015 年)。

催化和有机合成

该化合物与铜催化合成方法有关,特别是在 3-甲酰咪唑并[1,2-a]吡啶的形成中。该合成路线受益于使用乙基叔胺作为碳源,突出了涉及 C-C 和 C-N 键选择性裂解的新型活化模式,表明该化合物在创新催化过程中的效用 (Rao、Mai 和 Song,2017 年)。

锂氧电池研究

用于锂氧 (Li–O2) 电池的室温离子液体 (RTIL) 研究涉及咪唑鎓、吡咯烷鎓和哌啶鎓化合物。这些研究评估了热稳定性、离子电导率和粘度等关键参数,目的是改善 Li–O2 电池的电解质性能。这项研究指出了类似化合物在推进储能技术方面的更广泛应用 (Knipping 等人,2018 年)。

传感和检测技术

基于吡唑形成反应开发用于肼的新型荧光传感器已利用咪唑并[1,2-a]吡啶衍生物。这些传感器能够在常见小分子、金属离子和阴离子存在的情况下选择性地检测肼,说明了该化合物在创建灵敏且选择性的检测方法中的潜力 (Li 等人,2018 年)。

属性

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-2-19-12-9-18-15(19)13-5-10-20(11-6-13)16(21)14-3-7-17-8-4-14/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPNMZIFWSTTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)

![1-[(1-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5519623.png)

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)

![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5519636.png)

![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)

![4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)

![4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1,4-oxazepan-6-ol](/img/structure/B5519675.png)

![3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)

![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)

![3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide hydrochloride](/img/structure/B5519690.png)